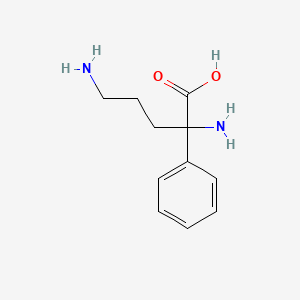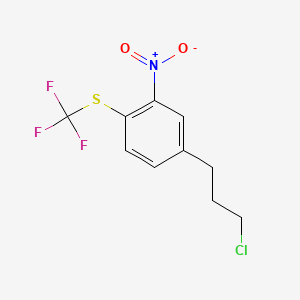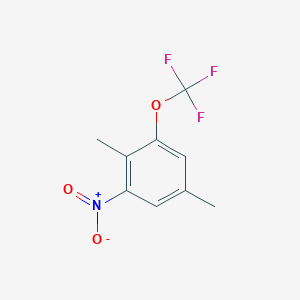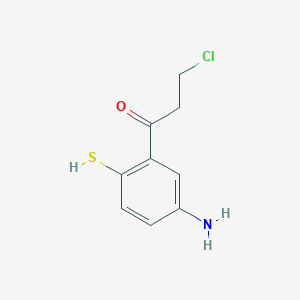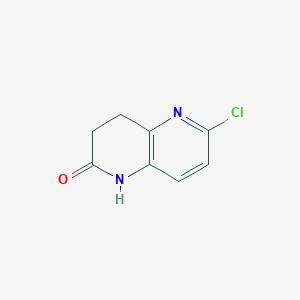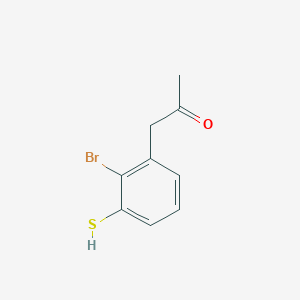![molecular formula C15H11ClN2O3S B14049296 Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- CAS No. 1011711-53-7](/img/structure/B14049296.png)
Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- is a complex organic compound that belongs to the class of sulfone-containing heterocycles. This compound is notable for its unique structural features, which include a pyrrolo[2,3-B]pyridine core substituted with a phenylsulfonyl group and a chloro substituent. These structural elements confer significant reactivity and potential for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- typically involves multi-step organic synthesis. One common approach is the construction of the pyrrolo[2,3-B]pyridine core followed by the introduction of the phenylsulfonyl and chloro substituents. Key steps may include:
Formation of the Pyrrolo[2,3-B]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of advanced materials and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsulfonylacetophenone: Another sulfone-containing compound with similar reactivity.
Chloropyridines: Compounds with a chloro substituent on a pyridine ring.
Pyrrolo[2,3-B]pyridines: A class of heterocycles with a similar core structure.
Uniqueness
Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- is unique due to the combination of its structural features, which confer distinct reactivity and potential for diverse applications. The presence of both a phenylsulfonyl group and a chloro substituent on the pyrrolo[2,3-B]pyridine core makes it a versatile compound in synthetic and medicinal chemistry .
Propriétés
IUPAC Name |
1-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c1-10(19)12-9-18(15-14(12)13(16)7-8-17-15)22(20,21)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIPYQZOTUHEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=NC=CC(=C12)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647351 |
Source


|
| Record name | 1-[1-(Benzenesulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011711-53-7 |
Source


|
| Record name | 1-[1-(Benzenesulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate](/img/structure/B14049240.png)
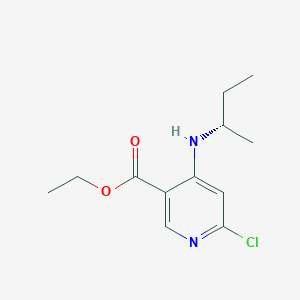
![5-Bromo-5H-imidazo[2,1-B][1,3]oxazine](/img/structure/B14049249.png)
